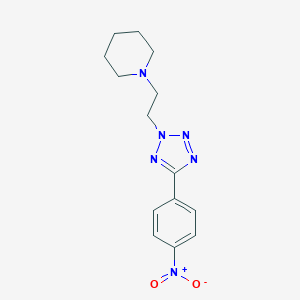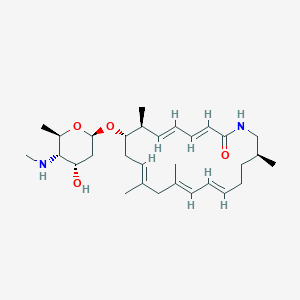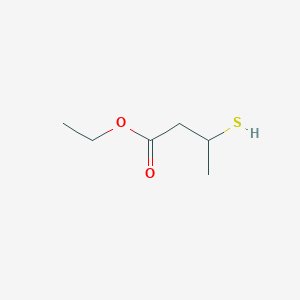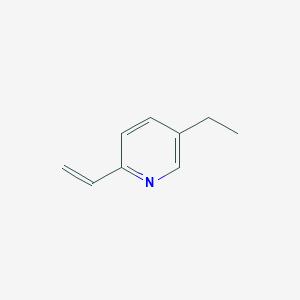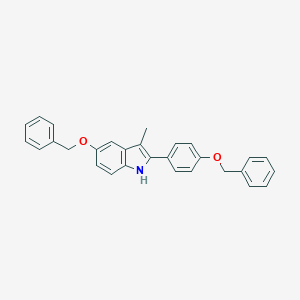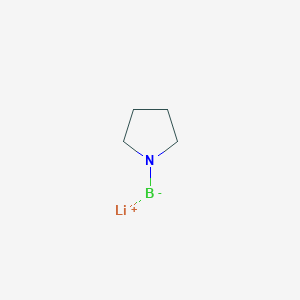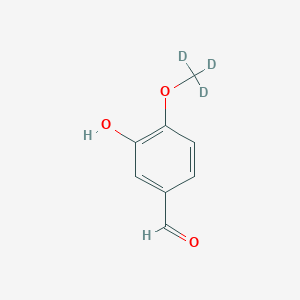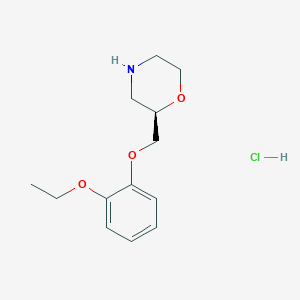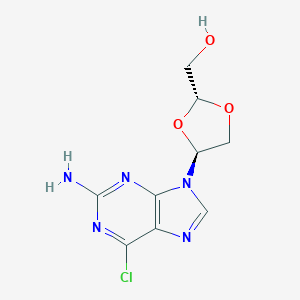
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, also known as acyclovir, is a synthetic nucleoside analogue that has been widely used as an antiviral drug. It was first synthesized in the 1970s and has since become an important tool in the treatment of viral infections.
作用机制
Acyclovir works by inhibiting the viral DNA polymerase, which is essential for the replication of the virus. It is selectively phosphorylated by the viral thymidine kinase (TK) and incorporated into the viral DNA, causing chain termination and preventing further viral replication.
生化和生理效应
Acyclovir has low toxicity and is well-tolerated by most patients. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2.5 hours. The drug is primarily excreted unchanged in the urine, with up to 80% of the dose eliminated within 24 hours. Acyclovir has been shown to have minimal effects on normal cellular processes and has no significant impact on DNA synthesis or RNA transcription.
实验室实验的优点和局限性
Acyclovir has several advantages as a research tool, including its selective activity against viral DNA polymerase and its low toxicity. However, its use is limited by the fact that it is only effective against certain viruses and is not active against all strains of HSV or VZV. In addition, the development of resistance to 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol is a concern, particularly in immunocompromised patients.
未来方向
There are several areas of research that could be pursued in the future to further our understanding of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol and its potential applications. These include:
1. Development of new analogues with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanisms of resistance to 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol and development of strategies to overcome resistance.
3. Evaluation of the potential use of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol in the treatment of other viral infections and non-viral diseases.
4. Exploration of the role of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol in the modulation of immune responses and its potential use as an immunomodulatory agent.
5. Investigation of the effects of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol on host cell metabolism and gene expression.
合成方法
Acyclovir can be synthesized using several methods, including nucleophilic substitution, nucleophilic addition, and cyclization. The most common method involves the reaction of 6-chloropurine with ethoxy methylene malonate to form the intermediate 6-chloro-9-(2-hydroxyethoxymethyl)purine. This intermediate is then reacted with hydroxylamine to form the acyclic nucleoside analogue, which is cyclized using acetic anhydride to form 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol.
科学研究应用
Acyclovir has been extensively studied for its antiviral properties, particularly in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. It has also been shown to be effective against other viruses, such as cytomegalovirus (CMV) and Epstein-Barr virus (EBV). In addition, 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol has been investigated for its potential use in the treatment of certain cancers and autoimmune diseases.
属性
CAS 编号 |
145514-00-7 |
|---|---|
产品名称 |
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol |
分子式 |
C9H10ClN5O3 |
分子量 |
271.66 g/mol |
IUPAC 名称 |
[(2R,4S)-4-(2-amino-6-chloropurin-9-yl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1 |
InChI 键 |
AHZYYPABMTXZCC-UHFFFAOYSA-N |
手性 SMILES |
C1[C@H](O[C@@H](O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
规范 SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
同义词 |
2-amino-6-chloropurine dioxolane 4-(2-amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol 4-(2-amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, (2R-cis)-isomer ACPD cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



